3-Bromo-5-fluorobenzyl alcohol physicochemical properties
3-Bromo-5-fluorobenzyl alcohol physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluorobenzyl alcohol
Introduction
3-Bromo-5-fluorobenzyl alcohol is a halogenated aromatic compound recognized as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical research and materials science.[1] The strategic placement of bromine and fluorine atoms on the benzyl alcohol framework imparts unique reactivity and physicochemical characteristics.[1] This guide provides a comprehensive overview of these properties, offering field-proven insights and detailed experimental protocols for its characterization. The differential reactivity of its functional groups—the hydroxyl moiety, the bromine atom amenable to cross-coupling reactions, and the electron-withdrawing fluorine atom—makes it a versatile precursor for synthesizing complex molecular architectures and active pharmaceutical ingredients (APIs).[1]
Chemical Identity and Molecular Structure
A precise understanding of a molecule's structure is fundamental to interpreting its behavior. 3-Bromo-5-fluorobenzyl alcohol is identified by its unique CAS number and defined by a specific arrangement of atoms.
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IUPAC Name: (3-bromo-5-fluorophenyl)methanol[5]
The molecule consists of a benzene ring substituted with a bromomethyl group, a bromine atom, and a fluorine atom at positions 1, 3, and 5, respectively.
Caption: 2D structure of 3-Bromo-5-fluorobenzyl alcohol.
Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and application in synthetic protocols. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 205.02 g/mol | [1] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥95% | [1] |
| Density | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Safety Information | GHS: Irritant; Signal Word: Warning | [1] |
| Risk Codes | R36/37/38 (Irritating to eyes, respiratory system and skin) | [4] |
| Safety Codes | S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.) | [4] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and purity confirmation. The following sections detail the expected spectral characteristics for 3-Bromo-5-fluorobenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most powerful tool for determining the carbon-hydrogen framework of a molecule.[1] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete structural picture.[1]
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¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic, methylene (CH₂), and hydroxyl (OH) protons.[1] The three aromatic protons will appear as complex multiplets, with their chemical shifts and coupling patterns influenced by the bromine and fluorine substituents. The benzylic CH₂ protons will typically appear as a singlet or a doublet (if coupled to the OH proton), and the hydroxyl proton signal is often a broad singlet whose chemical shift is concentration-dependent.[1]
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom.[1] The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts, and the C-F coupling will result in splitting of the signals for the fluorine-bearing carbon and adjacent carbons.[1]
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¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for fluorine-containing compounds. A single resonance is expected for the fluorine atom in 3-Bromo-5-fluorobenzyl alcohol, with its chemical shift providing information about the electronic environment of the fluorine atom.[1]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
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O-H Stretch: A strong, broad band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the hydroxyl group's O-H stretching vibration, broadened by intermolecular hydrogen bonding.[1]
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C-H Stretch (Aromatic): Medium intensity peaks are anticipated in the 3000-3100 cm⁻¹ range.[1]
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C-H Stretch (Aliphatic): The methylene (CH₂) group's C-H stretching should appear just below 3000 cm⁻¹, typically between 2850-2960 cm⁻¹.[1]
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C-O Stretch: A strong signal for the primary alcohol's C-O stretch is expected in the 1000-1050 cm⁻¹ range.[1]
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C-F and C-Br Stretches: Strong C-F stretching vibrations are typically observed between 1000-1300 cm⁻¹, while C-Br stretches appear in the fingerprint region, usually between 500-600 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
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Molecular Ion Peak: The molecular weight of 3-Bromo-5-fluorobenzyl alcohol is 205.02 g/mol .[1] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units.[6]
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Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group, water, or the entire hydroxymethyl group, leading to the formation of a stable benzyl or tropylium-like cation.[1]
Experimental Protocols for Physicochemical Characterization
The following protocols outline standard laboratory procedures for determining key physicochemical properties. These methods are designed to be self-validating and are grounded in established analytical principles.
Melting Point Determination
The melting point is a crucial indicator of a substance's purity.[7] Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7]
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
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Sample Preparation: Ensure the sample is completely dry and crush it into a fine powder if it consists of large crystals.[8]
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Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount (approx. 1-2 mm in height).[9]
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Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample tightly at the bottom.[10]
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Initial Measurement (Rapid): Place the loaded capillary tube into a melting point apparatus.[8] Heat the sample rapidly (e.g., at a ramp rate of 10-20°C per minute) to determine an approximate melting range. This saves time and prevents thermal lag from affecting the final, precise measurement.[10]
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Precise Measurement (Slow): Allow the apparatus to cool. Using a fresh sample, begin heating again, but slow the ramp rate to 1-2°C per minute when the temperature is about 10-15°C below the previously observed approximate melting point.[10]
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Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Solubility Analysis
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11][12] The principle "like dissolves like" is the foundation, but acid-base reactions can also dictate solubility.
Caption: Decision workflow for organic compound solubility testing.
Step-by-Step Methodology:
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Water Solubility: Place approximately 10-20 mg of the solid (or 2-3 drops of liquid) into a small test tube. Add ~0.5 mL of deionized water. Shake vigorously.[13][14] If the compound dissolves, it is a low molecular weight polar compound.[13]
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5% NaOH Solubility: If the compound is insoluble in water, use a fresh sample and test its solubility in 0.5 mL of 5% aqueous NaOH.[11][14] Solubility indicates the presence of an acidic functional group (e.g., phenol or carboxylic acid). Given that 3-Bromo-5-fluorobenzyl alcohol is an alcohol, it is expected to be a very weak acid and likely insoluble in 5% NaOH.
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5% HCl Solubility: If the compound is insoluble in water and NaOH, use a fresh sample and test its solubility in 0.5 mL of 5% aqueous HCl.[11][15] Solubility indicates the presence of a basic functional group, most commonly an amine. This compound is not expected to be soluble in 5% HCl.
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Concentrated H₂SO₄: If the compound is insoluble in the previous solvents, its solubility in cold, concentrated sulfuric acid can be tested (with extreme caution).[11] Most compounds containing oxygen, nitrogen, or double/triple bonds will dissolve in concentrated H₂SO₄.[14]
Synthesis and Reactivity Overview
Synthetic Routes
3-Bromo-5-fluorobenzyl alcohol is typically synthesized via the reduction of a corresponding oxidized precursor.[1]
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Reduction of Benzoic Acid/Aldehyde: A common and reliable method involves the reduction of 3-bromo-5-fluorobenzoic acid or 3-bromo-5-fluorobenzaldehyde.[1] Potent reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents like sodium borohydride (NaBH₄) are effective for this transformation.[1] For industrial applications, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) is often employed.[1]
Chemical Reactivity
The molecule's utility stems from the distinct reactivity of its functional groups.
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Hydroxyl Group: The primary alcohol can be readily oxidized to form 3-bromo-5-fluorobenzaldehyde (using mild agents like PCC) or 3-bromo-5-fluorobenzoic acid (using strong agents like KMnO₄).[1] It can also undergo etherification and esterification reactions to modify the molecule's properties.[1]
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Bromine Atom: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for building complex molecules.[1]
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Aromatic Ring: The fluorine and bromine atoms influence the regioselectivity of electrophilic aromatic substitution reactions, though the ring is generally deactivated due to their electron-withdrawing nature.
Conclusion
3-Bromo-5-fluorobenzyl alcohol is a strategically functionalized building block with a well-defined physicochemical and spectroscopic profile. Its distinct reactive sites—the hydroxyl group for derivatization and the bromine atom for cross-coupling—provide medicinal chemists and materials scientists with a versatile tool for molecular design and synthesis. The comprehensive characterization data and protocols provided in this guide serve as an essential resource for its effective application in research and development.
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